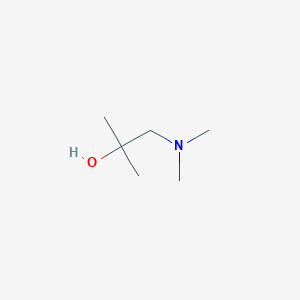
Tribromoacetaldehyde
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis routes for tribromoacetaldehyde itself are not directly detailed in the available literature, the methodologies involved in the synthesis of related compounds offer insight into potential synthetic strategies. For example, haloaldehyde polymers, including those derived from halogenated aldehydes similar to tribromoacetaldehyde, have been synthesized through the addition of equimolar amounts of lithium tert-butoxide or bornyl oxide followed by acetate end capping, demonstrating the versatility of aldehyde functionalization (Kratky et al., 1992).
Molecular Structure Analysis
The molecular structure of tribromoacetaldehyde is characterized by the presence of three bromine atoms attached to the carbon of the aldehyde group, significantly influencing its reactivity and physical properties. Although specific studies on tribromoacetaldehyde's molecular structure were not found, analogous compounds have been analyzed through various spectroscopic methods, including infrared, ultraviolet, and NMR spectroscopies, to determine their structural features and reactivity profiles (Francisco & Williams, 1992).
Chemical Reactions and Properties
Tribromoacetaldehyde is expected to participate in a range of chemical reactions characteristic of aldehydes, such as nucleophilic addition reactions, polymerization, and various organocatalytic processes. Its halogen substituents render it a valuable reagent in chemoselective synthesis and transformations, such as thioacetalisation and transthioacetalisation catalyzed by tetrabutylammonium tribromide, indicating the potential reactivity of tribromoacetaldehyde in similar contexts (Naik et al., 2004).
Physical Properties Analysis
The physical properties of tribromoacetaldehyde, such as melting and boiling points, solubility, and spectral properties, are influenced by its molecular structure. The high electronegativity and atomic mass of bromine atoms affect its density, boiling point, and interactions with solvents, although specific data on tribromoacetaldehyde were not identified in the search.
Chemical Properties Analysis
Tribromoacetaldehyde's chemical properties, including reactivity with nucleophiles, stability under various conditions, and participation in organocatalytic reactions, are central to its utility in synthetic chemistry. Its electrophilic character, derived from the aldehyde functionality, and the influence of bromine substituents on its reactivity profile underscore its role in selective chemical transformations. While direct studies on tribromoacetaldehyde's chemical properties were not found, analogous research on trifluoroacetaldehyde provides insights into potential reactivity patterns and applications (Funabiki et al., 2011).
Applications De Recherche Scientifique
Dimerization and Spectral Analysis : Tribromoacetaldehyde can form dimers, as demonstrated in a study where its dimerization in solutions was investigated using Raman spectroscopy and multivariate analysis. The study observed shifts in the stretching vibration bands of these dimers, confirming their formation (Szostak, 2011).
Analysis in Drinking Water : Tribromoacetaldehyde is one of several haloacetaldehydes identified in drinking water. It's important in understanding the stability and fate of these compounds in water treatment processes. Their presence and behavior under different conditions, like pH and temperature, are crucial for water quality assessment and management (Koudjonou & Lebel, 2006).
Vibrational Spectroscopy Studies : The molecular structure of tribromoacetaldehyde has been examined through Ab Initio theoretical calculations and vibrational spectroscopy, providing insights into its molecular characteristics and behavior (Suero, Márquez, & Martin-Delgado, 1990).
Comparative Toxicity in Drinking Water : Tribromoacetaldehyde's toxicity is significant among various haloacetaldehyde disinfection byproducts in drinking water. A study that compared the toxicity of these compounds found tribromoacetaldehyde to be highly cytotoxic, emphasizing the need for further research on its effects and regulation (Jeong et al., 2015).
Synthesis and Characterization in Polymer Chemistry : The synthesis and characterization of tribromoacetaldehyde unimers have been explored in polymer chemistry. This research is crucial for understanding the properties and applications of polymers containing tribromoacetaldehyde residues (Kratky et al., 1992).
Effect on Physical and Mechanical Behavior of Polymers : Tribromoacetaldehyde's impact on the behavior of polyurethanes and polyester resins was investigated, highlighting the influence of such residues on the physical and mechanical properties of polymers (Yurkin et al., 1975).
Safety And Hazards
Tribromoacetaldehyde is considered dangerous. It can cause severe skin burns and eye damage. It is fatal in contact with skin and toxic if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
2,2,2-tribromoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3O/c3-2(4,5)1-6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGSYRVSBPFKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021667 | |
| Record name | Tribromoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; [Merck Index] Orange liquid; [MSDSonline] | |
| Record name | Tribromoacetaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7509 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
ABOUT 174 °C WITH DECOMP | |
| Record name | TRIBROMOACETALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2041 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER, ALCOHOL, ETHER, SOL IN ACETONE | |
| Record name | TRIBROMOACETALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2041 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.66 | |
| Record name | TRIBROMOACETALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2041 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.52 [mmHg] | |
| Record name | Tribromoacetaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7509 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tribromoacetaldehyde | |
Color/Form |
YELLOWISH, OILY LIQUID | |
CAS RN |
115-17-3 | |
| Record name | Tribromoacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribromoacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIBROMOACETALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetaldehyde, 2,2,2-tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribromoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromoacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMOACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2WDI7648E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIBROMOACETALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2041 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
CRYSTALS; ODOR OF CHLORAL; PUNGENT TASTE; MP: 53.5 °C; DIPOLE MOMENT IN BENZENE: 2.56 D; DELIQUESCENT /HYDRATE/ | |
| Record name | TRIBROMOACETALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2041 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















